N-(3,5-dibromopyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-(3,5-dibromopyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a complex organic compound that features a pyridine ring substituted with bromine atoms, a triazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromopyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3,5-dibromopyridine, is synthesized through bromination of pyridine using bromine in the presence of a catalyst such as iron(III) bromide.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving phenylhydrazine and formamide under acidic conditions.
Thioether Formation: The triazole intermediate is then reacted with a suitable thiol, such as 2-mercaptoacetic acid, in the presence of a base like sodium hydroxide to form the sulfanylacetamide linkage.
Final Coupling: The final step involves coupling the 3,5-dibromopyridine intermediate with the triazole-thioether intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dibromopyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and the triazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry
In industry, it might be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3,5-dibromopyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichloropyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide
Properties
Molecular Formula |
C15H11Br2N5OS |
---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H11Br2N5OS/c16-10-6-11(17)14(18-7-10)19-12(23)8-24-15-20-13(21-22-15)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,23)(H,20,21,22) |
InChI Key |
HBXKLJKRPYFDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=N3)Br)Br |
Origin of Product |
United States |
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